PEG3 Linker Length Optimizes ERα Degradation Efficacy Compared to PEG2 and PEG4
In a direct head-to-head comparison within an ERα-targeting PROTAC series, the PEG3 linker variant (LCL-ER(dec)) demonstrated superior degradation activity relative to the PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogs. This is a critical differentiation for researchers selecting a linker for PROTAC design [1].
| Evidence Dimension | ERα degradation activity |
|---|---|
| Target Compound Data | PEG3 linker variant (LCL-ER(dec)) exhibited the highest degradation activity |
| Comparator Or Baseline | PEG2 linker variant (LCL-ER(dec)-P2) and PEG4 linker variant (LCL-ER(dec)-P4) |
| Quantified Difference | PEG3 variant showed the highest activity among the three, while the binding affinity to ERα was similar (IC50 = 30–50 nM) across all linker lengths |
| Conditions | In vitro ERα degradation assay in cells; Western blotting |
Why This Matters
This data demonstrates that the PEG3 linker length in Phenol-amido-C1-PEG3-N3 is not an arbitrary choice but a performance-optimized parameter for achieving maximal target degradation, providing a clear procurement rationale over PEG2 or PEG4 alternatives.
- [1] MEDCHEM NEWS Vol.33 No.2. LCL-ER(dec) with PEG3 linker showed the highest ERα degradation activity compared to PEG2 and PEG4 linker variants. IC50 for ERα binding was 30–50 nM for all variants, indicating linker length primarily affects degradation activity. View Source
